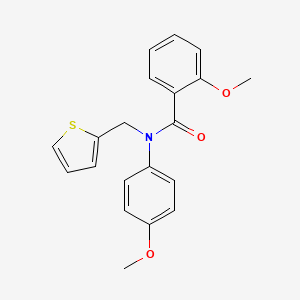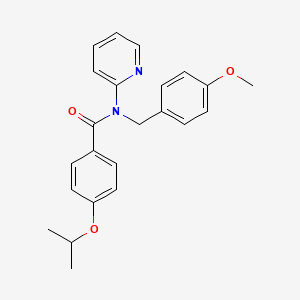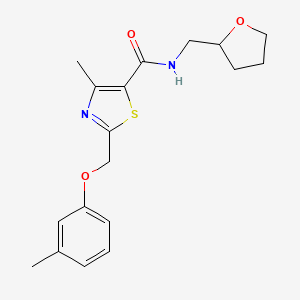
2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of methoxy groups, a thiophene ring, and a benzamide structure, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with 4-methoxyaniline to form an amide bond. This is followed by the introduction of the thiophen-2-ylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and yield. The use of high-throughput screening can also aid in identifying the best catalysts and solvents for the synthesis.
化学反応の分析
Types of Reactions
2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the amide bond can produce corresponding amines.
科学的研究の応用
2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The methoxy groups and thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity to proteins or enzymes. The benzamide structure can also interact with various biological pathways, potentially modulating their activity.
類似化合物との比較
Similar Compounds
- 2-methoxy-N-(4-methoxyphenyl)benzamide
- N-(thiophen-2-ylmethyl)benzamide
- 4-methoxy-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
Compared to similar compounds, 2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both methoxy groups and a thiophene ring. This combination of functional groups allows for a broader range of chemical reactions and interactions, making it a more versatile compound for various applications.
特性
分子式 |
C20H19NO3S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H19NO3S/c1-23-16-11-9-15(10-12-16)21(14-17-6-5-13-25-17)20(22)18-7-3-4-8-19(18)24-2/h3-13H,14H2,1-2H3 |
InChIキー |
CHWBXRWJLCLIIY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B14984790.png)

![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984816.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B14984831.png)
![2-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B14984837.png)
![(3-Chloro-6-methyl-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B14984843.png)
![N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B14984849.png)
![2-(4-ethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B14984852.png)
![(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14984856.png)
![2-(2-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B14984869.png)
![2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B14984872.png)
![Methyl 2-chloro-5-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14984874.png)
